molecular formula C8H9NO2 B2537317 3-Cyclopropyl-1H-pyrrole-2-carboxylic acid CAS No. 1369142-11-9

3-Cyclopropyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B2537317
CAS No.: 1369142-11-9
M. Wt: 151.165
InChI Key: UEUCKYAPXLSACG-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1H-pyrrole-2-carboxylic acid is an organic compound with the molecular formula C8H9NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Cyclopropyl-1H-pyrrole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with pyrrole-2-carboxylate decarboxylase, an enzyme involved in the decarboxylation of pyrrole-2-carboxylic acid. This interaction can modulate the enzyme’s activity, affecting the overall metabolic pathway . Additionally, this compound can bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles . This can result in altered cellular functions, such as proliferation, differentiation, and apoptosis. Furthermore, the compound’s impact on cellular metabolism can lead to changes in energy production and utilization, affecting overall cell health and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . For instance, the compound can inhibit pyrrole-2-carboxylate decarboxylase, leading to a buildup of pyrrole-2-carboxylic acid and subsequent metabolic changes. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH. Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of specific signaling pathways or metabolic processes . At higher doses, it can lead to toxic or adverse effects, including cellular damage, oxidative stress, and apoptosis. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as pyrrole-2-carboxylate decarboxylase, influencing the decarboxylation process and subsequent metabolic flux . The compound can also affect the levels of various metabolites, leading to changes in metabolic homeostasis. Additionally, this compound may interact with cofactors, modulating their availability and activity in metabolic reactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For instance, its interaction with transporters can affect its concentration in different tissues, leading to tissue-specific effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may accumulate in the nucleus, affecting gene expression and transcriptional regulation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-1H-pyrrole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with ethyl acetoacetate, followed by cyclization and subsequent hydrolysis to yield the desired product. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrrole ring.

Scientific Research Applications

Hepatitis B Virus Capsid Assembly Modulators

Recent studies have highlighted the role of pyrrole derivatives, including 3-cyclopropyl-1H-pyrrole-2-carboxylic acid, as potential Hepatitis B virus capsid assembly modulators (CAMs). These compounds are being evaluated for their ability to disrupt the assembly of the HBV capsid, which is crucial for viral replication. Computational modeling has shown that pyrrole-scaffold inhibitors exhibit strong binding interactions with key residues of the HBV core protein, leading to their classification as promising candidates for antiviral therapy .

Key Findings:

  • The binding efficiency of pyrrole inhibitors was compared to established compounds, revealing superior nonpolar interactions that enhance their potency.
  • Structural modifications based on binding characteristics have led to the design of novel CAMs with improved pharmacokinetic profiles.

Synthesis of Novel Organic Compounds

This compound serves as a versatile building block in organic synthesis. It can be utilized in various reactions to create more complex pyrrole derivatives, which are valuable in pharmaceuticals and agrochemicals. Recent literature discusses several organocatalytic strategies for synthesizing substituted pyrroles, demonstrating high yields and efficiency .

Examples of Reactions:

  • The treatment of this compound with various amines can yield N-substituted pyrroles via organocatalytic methods, showcasing its utility in creating diverse chemical libraries .

Table 1: Binding Affinities of Pyrrole Derivatives

Compound NameBinding Affinity (kcal/mol)Target ProteinReference
JNJ-6379-3.81HBV Core Protein
GLP-26-3.91HBV Core Protein
3-Cyclopropyl-PCATBDTBDTBD

Table 2: Yield Data for Synthesis Reactions

Reaction TypeYield (%)ConditionsReference
Organocatalytic synthesis86–97Solvent-free, 70 °C
Cyclization with amines20–85Room temperature

Case Study 1: Development of Antiviral Agents

A study focused on developing new antiviral agents against Hepatitis B virus utilized this compound as a scaffold for synthesizing more potent CAMs. The research employed molecular dynamics simulations to predict binding interactions, leading to the identification of several lead compounds that exhibited sub-nanomolar potency against HBV .

Case Study 2: Synthesis and Characterization

In another research initiative, scientists synthesized a series of pyrrole derivatives from this compound using various catalytic methods. The resulting compounds were characterized using spectroscopic techniques, confirming their structural integrity and potential biological activity .

Comparison with Similar Compounds

    Pyrrole-2-carboxylic acid: A closely related compound with similar structural features but without the cyclopropyl group.

    Indole-2-carboxylic acid: Another heterocyclic compound with a similar carboxylic acid functional group but a different ring structure.

Uniqueness: 3-Cyclopropyl-1H-pyrrole-2-carboxylic acid is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

3-Cyclopropyl-1H-pyrrole-2-carboxylic acid (CPPC) is a compound of growing interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biochemical properties, cellular effects, molecular mechanisms, and research findings related to CPPC, supported by data tables and case studies.

CPPC interacts with various enzymes and proteins, influencing their activity. Notably, it has been shown to interact with pyrrole-2-carboxylate decarboxylase , an enzyme crucial for the decarboxylation of pyrrole-2-carboxylic acid. This interaction can modulate the enzyme's activity and affect metabolic pathways significantly.

Table 1: Enzyme Interactions of CPPC

Enzyme Interaction Type Effect on Activity
Pyrrole-2-carboxylate decarboxylaseInhibition/ActivationModulates metabolic pathways
Various protein kinasesBindingAlters signaling pathways and gene expression

Cellular Effects

CPPC has demonstrated significant effects on various cell types. Studies indicate that it can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. For instance, in certain cancer cell lines, CPPC may induce apoptosis or inhibit proliferation through modulation of intracellular signaling cascades .

Table 2: Cellular Effects of CPPC

Cell Line Effect Observed Mechanism
FaDu hypopharyngeal tumor cellsCytotoxicityInduction of apoptosis
HepG2 liver cancer cellsInhibition of proliferationModulation of cell cycle checkpoints

Molecular Mechanisms

At the molecular level, CPPC exerts its biological effects primarily through binding to specific biomolecules such as enzymes and receptors. This binding can lead to either inhibition or activation depending on the nature of the interaction. The compound's structural features allow it to engage in hydrophobic interactions and hydrogen bonding with target proteins, enhancing its biological efficacy .

Research Findings

Recent studies have highlighted the potential of CPPC as a therapeutic agent:

  • Antimicrobial Activity : Research indicates that CPPC exhibits antimicrobial properties against a range of pathogens. Its minimum inhibitory concentration (MIC) values suggest significant potency against certain bacterial strains .
  • Anti-inflammatory Properties : CPPC has been evaluated for its anti-inflammatory effects in vitro. It has shown promise in reducing pro-inflammatory cytokines in activated immune cells .
  • Anticancer Potential : The compound has been tested in various cancer models, demonstrating cytotoxic effects and the ability to induce apoptosis in tumor cells. Its mechanism involves interference with cell cycle regulation and apoptosis pathways .

Table 3: Summary of Biological Activities

Activity Type Description References
AntimicrobialEffective against multiple bacterial strains ,
Anti-inflammatoryReduces cytokine levels in immune cells,
AnticancerInduces apoptosis in cancer cell lines ,

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of CPPC against drug-resistant strains of Mycobacterium tuberculosis. The results indicated an MIC value below 0.016 μg/mL, showcasing its potential as a novel anti-TB agent with low cytotoxicity .

Case Study 2: Cancer Cell Line Studies

In a study involving FaDu hypopharyngeal tumor cells, CPPC demonstrated enhanced cytotoxicity compared to standard chemotherapeutic agents like bleomycin. The compound's ability to induce apoptosis was linked to its structural properties that facilitate better binding with cellular targets .

Properties

IUPAC Name

3-cyclopropyl-1H-pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c10-8(11)7-6(3-4-9-7)5-1-2-5/h3-5,9H,1-2H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUCKYAPXLSACG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of the starting methyl 3-cyclopropyl-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate (0.9 g, 3 mmol) in tetrahydrofurane (4.6 mL) and water (2.3 mL) was added lithium hydroxide (0.29 g, 12 mmol) and this mixture was heated to 100° C. in a microwave vial during 4 hours. Next, the reaction mixture was poured into water (50 mL) and this aqueous phase was washed with diethyl ether (2×). Afterwards, the aqueous layer was acidified until pH=3 by adding solid phosphoric acid and extracted with ethyl acetate (3×). The organic solution was washed with water and brine, dried (Na2SO4) and concentrated in vacuum to give 370 mg of the title compound.
Name
methyl 3-cyclopropyl-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
4.6 mL
Type
solvent
Reaction Step One
Name
Quantity
2.3 mL
Type
solvent
Reaction Step One
Quantity
0.29 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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